1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
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Overview
Description
1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . One common method involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely apply.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition leads to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Shares a similar core structure but lacks the piperazine moiety.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazolo-pyrazine derivative with different substituents.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Contains a tetrazine ring fused to the triazolo-pyrazine core.
Uniqueness
1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C18H22N6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H22N6/c1-13-5-4-6-16(14(13)2)22-9-11-23(12-10-22)17-18-21-20-15(3)24(18)8-7-19-17/h4-8H,9-12H2,1-3H3 |
InChI Key |
AIPQJCHMMVYIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C)C |
Origin of Product |
United States |
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